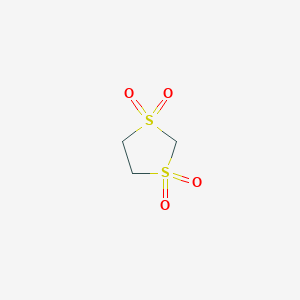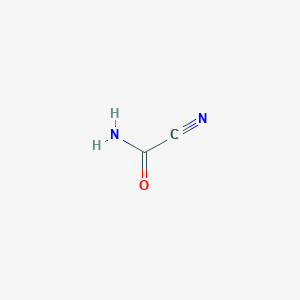
1,3-Dithiolane-1,1,3,3-tetraoxide
Vue d'ensemble
Description
1,3-Dithiolane-1,1,3,3-tetraoxide is a heterocyclic organic compound . It has the molecular formula C3H6O4S2 and a molecular weight of 170.207 . It is related to 1,3-Dithiolane, a sulfur-containing heterocyclic building block, which is a cyclic thioether .
Molecular Structure Analysis
The molecular structure of 1,3-Dithiolane-1,1,3,3-tetraoxide can be represented by the InChI string: InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,3-Dithiolanes derived from aldehydes can be deprotonated . They can also undergo a variety of degradation processes involving organometallic reagents leading to other organosulfur compounds . Addition of methanol or an allyl group to the dioxide 3h occurred regioselectively to give the 1,3-dithiolane 1-oxide 19 or the 1,3-dithiolane 20 .Physical And Chemical Properties Analysis
1,3-Dithiolane-1,1,3,3-tetraoxide has a molecular weight of 170.207 . Other physical and chemical properties such as density, boiling point, flash point, melting point, and refractive index are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis Applications
1,3-Dithiolane-1,1,3,3-tetraoxide, also referred to as "disulphene", has been identified as a versatile reagent in the synthesis of various chemical compounds. It has been utilized in unexpected O-silylation reactions, yielding a sulphoxoniumylide, contributing to the synthesis of more stable sulphoxoniumylides (Sundermeyer & Walch, 1994). Additionally, it is involved in the synthesis of cyclic di- and trithiocarbonates, with specific conditions influencing the resulting products (Clegg, Harrington, North, & Villuendas, 2010).
Chemical Structure and Bonding Studies
Research on 1,3-Dithiolane-1,1,3,3-tetraoxide extends to its structural aspects. Studies involving gas-phase structures, including electron diffraction, have provided insights into its molecular structure and bonding nature. These investigations have revealed the flat nature of its potential-energy surface and contributed to understanding the spatial localization of electron pairs (Wann et al., 2013).
Catalysis and Reaction Mechanisms
In the realm of catalysis, 1,3-Dithiolane-1,1,3,3-tetraoxide plays a role in various reactions. Notably, it is used in indium-catalyzed reductive dithioacetalization of carboxylic acids, leading to the formation of 1,3-dithiolane derivatives. This process also includes an oxidative desulfurization step, demonstrating the compound's versatility in multi-step chemical reactions (Nishino et al., 2017).
Molecular Interactions and Hydrogen Bond Studies
1,3-Dithiolane-1,1,3,3-tetraoxide is also a subject of interest in studies focusing on intramolecular interactions, such as hydrogen bonds. Research on its derivatives has revealed significant intramolecular interactions, particularly in compounds with methoxy- and amino-substituents. These findings contribute to the broader understanding of intramolecular hydrogen bonding mechanisms (Li & Sammes, 1983).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dithiolane 1,1,3,3-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOTKZORORBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310493 | |
| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiolane-1,1,3,3-tetraoxide | |
CAS RN |
26413-19-4 | |
| Record name | NSC227851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















